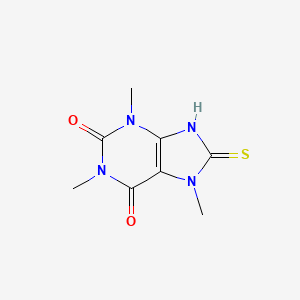

8-mercapto-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Overview

Description

8-mercapto-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Methylthioadenosine (MTA), is a sulfur-containing nucleoside that is naturally present in all mammalian cells. MTA is a metabolic byproduct of S-adenosylmethionine (SAM), a key methyl donor in cellular methylation reactions. MTA is involved in various physiological and biochemical processes, including cell growth, proliferation, differentiation, and apoptosis. In recent years, MTA has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

MTA exerts its biological effects by regulating various signaling pathways, including the adenosine receptor signaling pathway, the AMPK signaling pathway, and the mTOR signaling pathway. MTA also serves as a substrate for the enzyme methylthioadenosine phosphorylase (MTAP), which catalyzes the conversion of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P). The depletion of MTAP in cancer cells leads to the accumulation of MTA, which inhibits tumor growth and induces apoptosis.

Biochemical and Physiological Effects:

MTA has been shown to regulate various biochemical and physiological processes, including cell growth, proliferation, differentiation, and apoptosis. MTA also regulates glucose and lipid metabolism by activating AMPK. MTA exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. MTA also regulates the immune response by modulating the activity of T cells and macrophages.

Advantages and Limitations for Lab Experiments

MTA is a versatile molecule that can be used in various lab experiments, including cell culture, animal studies, and clinical trials. MTA is readily available and can be synthesized using various methods. However, MTA has some limitations, including its instability in aqueous solutions, its short half-life in vivo, and its potential toxicity at high concentrations.

Future Directions

MTA has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders. Future research should focus on the development of novel MTA-based therapies for these diseases. Future research should also focus on the identification of new targets and signaling pathways regulated by MTA. Additionally, future research should focus on the optimization of MTA synthesis methods and the development of new MTA analogs with improved stability and bioavailability.

Synthesis Methods

MTA can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of adenosine with thiourea or thioacetamide in the presence of a reducing agent. Enzymatic synthesis involves the use of adenosine deaminase and purine nucleoside phosphorylase to convert adenosine to MTA. Microbial fermentation involves the use of bacteria or yeast to produce MTA from SAM.

Scientific Research Applications

MTA has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. MTA also exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In metabolic disorders, MTA has been shown to regulate glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK).

properties

IUPAC Name |

1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h1-3H3,(H,9,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGLXCHNDQITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170761 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1790-74-5 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-phenylpropyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661867.png)

![2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5661877.png)

![3-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5661879.png)

![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5661896.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5661908.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5661917.png)

![6-methyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}nicotinic acid](/img/structure/B5661929.png)

![methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5661930.png)